molecular formula C10H11N3O2S2 B14206931 Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- CAS No. 828920-43-0

Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]-

Katalognummer: B14206931
CAS-Nummer: 828920-43-0
Molekulargewicht: 269.3 g/mol
InChI-Schlüssel: IMUKHWFGGBLGLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. Benzenesulfonamides are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes, which play a crucial role in various physiological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide derivatives often involves the reaction of benzenesulfonyl chloride with amines. For the specific compound N-[5-(methylamino)-2-thiazolyl]-benzenesulfonamide, the synthetic route typically includes the formation of the thiazole ring followed by sulfonamide formation. One common method involves the cyclization of a chloroacetamide derivative with ammonium thiocyanate to form the thiazole ring, which is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of benzenesulfonamide derivatives generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- primarily involves the inhibition of carbonic anhydrase enzymes. These enzymes are responsible for the reversible hydration of carbon dioxide. By inhibiting these enzymes, the compound can disrupt the pH balance within cells, leading to various physiological effects. This inhibition is particularly significant in cancer cells, where carbonic anhydrase IX is overexpressed, contributing to the acidic microenvironment of tumors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenesulfonamide, 5-amino-N-[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]-2-methyl-
  • N-Butyl-Benzenesulfonamide
  • 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide

Uniqueness

Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- is unique due to its specific structure that allows it to effectively inhibit carbonic anhydrase IX. This specificity makes it a valuable compound in the development of targeted anticancer therapies. Its thiazole ring also contributes to its distinct chemical properties and reactivity compared to other benzenesulfonamide derivatives .

Eigenschaften

CAS-Nummer

828920-43-0

Molekularformel

C10H11N3O2S2

Molekulargewicht

269.3 g/mol

IUPAC-Name

N-[5-(methylamino)-1,3-thiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C10H11N3O2S2/c1-11-9-7-12-10(16-9)13-17(14,15)8-5-3-2-4-6-8/h2-7,11H,1H3,(H,12,13)

InChI-Schlüssel

IMUKHWFGGBLGLK-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CN=C(S1)NS(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.